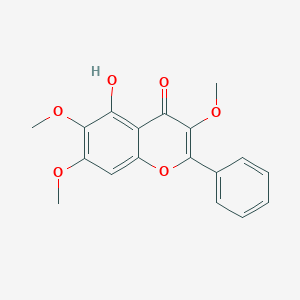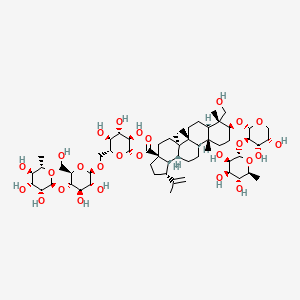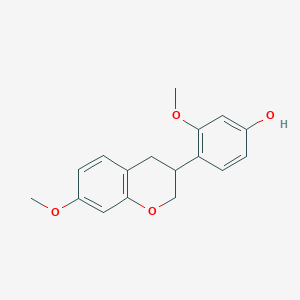
コリノキシン B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Corynoxine B is an oxindole alkaloid isolated from Uncaria rhynchophylla . It is a Beclin-1-dependent autophagy inducer . It has been used in research and is not sold to patients .
Synthesis Analysis
Corynoxine B is a natural compound extracted from Uncaria rhynchophylla . A derivative of Corynoxine B, termed CB6, has been synthesized for research purposes .
Molecular Structure Analysis
The molecular weight of Corynoxine B is 384.47 . Its molecular formula is C22H28N2O4 . The structure of Corynoxine B includes an oxindole group .
Physical And Chemical Properties Analysis
Corynoxine B is a solid substance . It is white to off-white in color . The CAS number for Corynoxine B is 17391-18-3 .
科学的研究の応用
アルツハイマー病治療
コリノキシン Bは、アルツハイマー病の治療に大きな影響を与えることがわかっています {svg_1} {svg_2}. This compoundを担持した新規なエクソソームベースの標的薬物送達システムの開発に使用され、ADマウスの脳内のAPP過剰発現ニューロン細胞に送達されました {svg_3}. これにより、ADマウスの認知機能の低下と病態の改善につながり、this compoundがADの有効な治療介入として可能性があることを示しています {svg_4}.
オートファジー誘導
This compoundはオートファジー誘導剤です {svg_5}. オートファジーは、損傷したオルガネラや凝集したタンパク質をリソソームによって分解する細胞プロセスです {svg_6}. This compoundは、APPを発現する神経細胞でオートファジーを誘導することがわかり、病原性のAPP-CTFレベルの低下につながりました {svg_7}.
薬物送達システム
This compoundは、新規なエクソソームベースの標的薬物送達システムの開発に使用されています {svg_8}. This compoundを負荷したエンジニアリングされたエクソソームは、血液脳関門を通過してthis compoundを脳に送達することができました {svg_9}.
アミロイドβタンパク質の減少
This compoundは、蓄積されたアミロイドβタンパク質の30%の減少につながることがわかりました {svg_10}. アミロイドβタンパク質の蓄積は、アルツハイマー病の病態発生における主要な要因です {svg_11}.
TFEB/TFE3の活性化
This compoundは、TFEB(転写因子EB)とTFE3(IGHMエンハンサー3に結合する転写因子)を活性化することがわかりました。これらは、オートファジーとリソソームの生合成を調節する核転写因子です {svg_12}.
AKT/mTORシグナルの阻害
This compoundは、AKT/mTORシグナルを阻害することがわかりました。これは、TFEB/TFE3を活性化するメカニズムの一部です {svg_13}.
作用機序
Target of Action
Corynoxine B, a natural alkaloid, has been identified to target several key proteins in the body. It directly binds to HMGB1 , and it also interacts with the PIK3C3 complex . In the context of Alzheimer’s disease, Corynoxine B is carried to amyloid-β precursor protein (APP) overexpressed-neuron cells in the brain .
Mode of Action
Corynoxine B interacts with its targets to induce autophagy, a cellular process that degrades and recycles cellular components. It accelerates autophagy flux in cultured neural cells through activating the PIK3C3 complex and promoting PI3P production . In the context of Alzheimer’s disease, Corynoxine B blocks the natural interaction between Fe65 and APP, enabling APP-targeted delivery .
Biochemical Pathways
Corynoxine B affects the Akt/mTOR pathway , a key regulator of autophagy. By inhibiting this pathway, Corynoxine B can enhance autophagy, promoting the clearance of proteins such as alpha-synuclein .
Pharmacokinetics
While Corynoxine B is a potent autophagy inducer, its brain permeability is relatively low, which hinders its potential use in treating neurodegenerative diseases . To overcome this, derivatives of Corynoxine B, such as CB6, have been synthesized to improve brain bioavailability .
Result of Action
The induction of autophagy by Corynoxine B has several effects at the molecular and cellular levels. It inhibits cell apoptosis and increases cell viability . In Parkinson’s disease models, it prevents the loss of dopaminergic neurons . In Alzheimer’s disease models, it leads to the amelioration of cognitive decline .
Action Environment
The action of Corynoxine B can be influenced by environmental factors. For instance, the ability of Corynoxine B to cross the blood-brain barrier is a key factor in its efficacy in treating neurodegenerative diseases
Safety and Hazards
将来の方向性
Research is being conducted to develop novel drug delivery systems for Corynoxine B. For instance, a team of researchers has engineered exosomes, extracellular vesicles released by cells, to effectively carry Corynoxine B to the brain of mice with Alzheimer’s disease . This new drug delivery system using exosomes can improve cognitive function and movement while reducing the symptoms of Alzheimer’s disease .
生化学分析
Biochemical Properties
Corynoxine B plays a pivotal role in biochemical reactions by inducing autophagy. It interacts with several key biomolecules, including Beclin 1, a protein that is essential for the initiation of autophagy. Corynoxine B enhances the interaction between Beclin 1 and high mobility group box 1 (HMGB1), promoting the formation of autophagosomes. Additionally, Corynoxine B has been shown to interact with the PIK3C3 complex, which is involved in the production of phosphatidylinositol 3-phosphate (PI3P), a lipid that is crucial for autophagosome formation .
Cellular Effects
Corynoxine B exerts significant effects on various cell types and cellular processes. In neuronal cells, it promotes the clearance of alpha-synuclein, a protein that aggregates in Parkinson’s disease, by inducing autophagy. This process involves the degradation of alpha-synuclein through the autophagy-lysosomal pathway. Corynoxine B also influences cell signaling pathways, such as the Akt/mTOR pathway, which is known to regulate autophagy. By inhibiting this pathway, Corynoxine B enhances autophagic activity and promotes cellular homeostasis .
Molecular Mechanism
At the molecular level, Corynoxine B exerts its effects by binding to HMGB1 and promoting its interaction with Beclin 1. This interaction is crucial for the initiation of autophagy. Corynoxine B also activates the PIK3C3 complex, leading to the production of PI3P and the formation of autophagosomes. Additionally, Corynoxine B inhibits the Akt/mTOR pathway, which further enhances autophagic activity. These molecular mechanisms collectively contribute to the neuroprotective effects of Corynoxine B in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Corynoxine B have been observed to change over time. Corynoxine B is relatively stable and can induce autophagy over extended periods. In in vitro studies, Corynoxine B has been shown to improve cell viability and reduce neurotoxicity over a 24-hour period. In in vivo studies, the long-term administration of Corynoxine B has been associated with enhanced clearance of alpha-synuclein and improved motor function in animal models of Parkinson’s disease .
Dosage Effects in Animal Models
The effects of Corynoxine B vary with different dosages in animal models. In MPTP-induced mouse models of Parkinson’s disease, oral administration of Corynoxine B at doses of 10 to 20 mg/kg per day for 21 days significantly improved motor function and prevented the loss of dopaminergic neurons. At higher doses, Corynoxine B may exhibit toxic effects, highlighting the importance of optimizing the dosage for therapeutic use .
Metabolic Pathways
Corynoxine B is involved in metabolic pathways that regulate autophagy. It interacts with the PIK3C3 complex to produce PI3P, which is essential for autophagosome formation. Additionally, Corynoxine B influences the Akt/mTOR pathway, which is a key regulator of cellular metabolism and autophagy. By inhibiting this pathway, Corynoxine B promotes the degradation of aggregated proteins and damaged organelles, thereby maintaining cellular homeostasis .
Transport and Distribution
Corynoxine B is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, making it effective in treating neurodegenerative diseases. Corynoxine B is also encapsulated in exosomes, which are extracellular vesicles that facilitate its delivery to target cells. This targeted delivery enhances the bioavailability and therapeutic efficacy of Corynoxine B in the brain .
Subcellular Localization
Corynoxine B is localized in specific subcellular compartments where it exerts its autophagic effects. It is primarily found in the cytoplasm, where it interacts with HMGB1 and Beclin 1 to initiate autophagy. Corynoxine B also localizes to autophagosomes and lysosomes, where it promotes the degradation of aggregated proteins and damaged organelles. This subcellular localization is crucial for the effective induction of autophagy and the maintenance of cellular homeostasis .
特性
IUPAC Name |
methyl (E)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-XYEDMTIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione](/img/structure/B600195.png)







